Home > Products > Screening Compounds P118552 > Thromboxane A2 Potassium Salt
Thromboxane A2 Potassium Salt - 98509-73-0

Thromboxane A2 Potassium Salt

Catalog Number: EVT-1463154
CAS Number: 98509-73-0
Molecular Formula: C20H31KO5
Molecular Weight: 390.561
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thromboxane A2 (TXA2)

    Thromboxane B2 (TXB2)

      Compound Description: Thromboxane B2 (TXB2) is a stable and inactive metabolite of TXA2. It is often measured in biological samples as a surrogate marker for TXA2 production [, , , , ].

    6-keto-Prostaglandin F1α (6-keto-PGF1α)

      Compound Description: 6-keto-Prostaglandin F1α (6-keto-PGF1α) is a stable metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, , ].

    U46619

      Compound Description: U46619 is a synthetic analog of TXA2 and a potent TP receptor agonist. It is widely used in research to mimic the effects of TXA2 and investigate the role of TXA2/TP receptor signaling in various physiological and pathological processes [, , , , , , , , ].

    9,11-dimethylmethano-11,12-methano-16-(3-[125I]iodo-4-hydroxyphenyl)-13,14-dihydro-13-aza-15αβ-ω-tetranorthromboxane A2 ([125I]-PTA-OH)

      Compound Description: [125I]-PTA-OH is a radiolabeled antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor [].

    SQ 29,548

      Compound Description: SQ 29,548 is a selective and competitive antagonist of the TP receptor [, , , , ]. It is used to block the effects of TXA2 and investigate the role of TP receptor signaling.

    Prostaglandin H2 (PGH2)

      Compound Description: Prostaglandin H2 (PGH2) is an unstable intermediate in the arachidonic acid metabolic pathway, giving rise to TXA2 and other prostaglandins [].

    Sodium Furegrelate

      Compound Description: Sodium Furegrelate (5-(3-Pyridylmethyl)benzofuran-2-carboxylic acid sodium salt) is a selective thromboxane A2 synthase inhibitor. [, ]

    ONO-8809

      Compound Description: ONO-8809 is a thromboxane A2/ prostaglandin H2 receptor (TPR) blocker [, ].

    (+)-S-145 Calcium Salt Dihydrate

      Compound Description: (+)-S-145 Calcium Salt Dihydrate [(1R, 2S, 3S, 4S)-(5Z)-7-(3-phenylsulfonylaminobicyclo [2.2.1] hept-2-yl) heptenoic acid] is an orally active thromboxane A2/prostaglandin endoperoxide receptor antagonist [].

    YM158

      Compound Description: YM158 (3-[(4-tert-butylthiazol-2-yl)methoxy]-5'-[3-(4-chlorobenzenesulfonyl)propyl]-2'-(1H-tetrazol-5-ylmethoxy)benzanilide monosodium salt monohydrate) is a dual antagonist for leukotriene (LT) D4 and thromboxane A2 receptors [].

    S-1452 (d‐s‐145 Ca)

      Compound Description: S-1452, the calcium salt of d-s-145 [calcium 5(Z)‐1R,2S,3S,4S‐7‐[3‐phenylsulfonylaminobicyclo[2.2.1]hept‐2‐yl]‐5‐heptenoate dihydrate], is an orally available TXA2 receptor antagonist [].

    Overview

    Thromboxane A2 Potassium Salt is a biologically active compound derived from arachidonic acid, primarily recognized for its role in platelet aggregation and vasoconstriction. As a member of the eicosanoid family, Thromboxane A2 is synthesized through the action of thromboxane A2 synthase on prostaglandin H2. Its physiological functions are crucial in various cardiovascular processes, particularly in promoting thrombus formation and influencing vascular tone.

    Source

    Thromboxane A2 is produced mainly by activated platelets but is also synthesized by other cell types such as macrophages, neutrophils, and endothelial cells. Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2, followed by enzymatic conversion through cyclooxygenase enzymes (COX-1 and COX-2) to prostaglandin H2, which is then converted to Thromboxane A2 by thromboxane A2 synthase.

    Classification

    Thromboxane A2 Potassium Salt falls under the category of eicosanoids, specifically classified as a thromboxane. It plays a significant role in hemostasis and vascular biology due to its prothrombotic and vasoconstrictive properties.

    Synthesis Analysis

    Methods

    The synthesis of Thromboxane A2 Potassium Salt involves several chemical transformations starting from arachidonic acid. The general synthetic pathway includes:

    1. Release of Arachidonic Acid: Initiated by phospholipase A2 action on membrane phospholipids.
    2. Conversion to Prostaglandin H2: Catalyzed by cyclooxygenase enzymes (COX-1/COX-2).
    3. Formation of Thromboxane A2: Through the action of thromboxane A2 synthase on prostaglandin H2.

    Recent advancements have focused on synthesizing stable analogs of Thromboxane A2 to facilitate research into its biological functions without the complications arising from its rapid degradation in biological systems .

    Technical Details

    The synthesis can be optimized using various techniques such as high-performance liquid chromatography (HPLC) for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.

    Molecular Structure Analysis

    Structure

    Thromboxane A2 has a complex molecular structure characterized by a cyclic ether and a ketone functional group. Its chemical formula is C_20H_34O_5S, with a molecular weight of approximately 354.5 g/mol.

    Data

    The molecular structure features:

    • Cyclic structure: Contributing to its reactivity.
    • Functional groups: Including hydroxyl (-OH), ketone (>C=O), and an ether linkage.
    Chemical Reactions Analysis

    Reactions

    Thromboxane A2 participates in various biochemical reactions, primarily related to platelet activation and vascular responses:

    1. Platelet Activation: Binding of Thromboxane A2 to its receptor (thromboxane receptor) activates signaling pathways that lead to platelet aggregation.
    2. Vasoconstriction: Induces contraction of vascular smooth muscle cells, contributing to increased blood pressure.

    Technical Details

    The half-life of Thromboxane A2 is approximately 30 seconds, necessitating rapid synthesis and action within the body . Its instability has led to the development of stable analogs for research purposes.

    Mechanism of Action

    Process

    Thromboxane A2 exerts its effects through specific receptors located on platelets and vascular smooth muscle cells:

    1. Receptor Binding: Thromboxane A2 binds to thromboxane receptors (TP), activating G protein-coupled receptor pathways.
    2. Signal Transduction: This leads to increased intracellular calcium levels and activation of protein kinase C, resulting in platelet shape change, degranulation, and aggregation .

    Data

    The mechanism amplifies platelet activation through autocrine signaling, enhancing thrombus formation during injury or inflammation.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a white or off-white powder.
    • Solubility: Soluble in organic solvents; limited solubility in water.

    Chemical Properties

    • Stability: Highly unstable in aqueous solutions; rapid degradation under physiological conditions.
    • Reactivity: Reacts readily with nucleophiles due to its electrophilic nature.

    Relevant data indicate that Thromboxane A2 has a half-life of approximately 30 seconds at physiological pH .

    Applications

    Scientific Uses

    Thromboxane A2 Potassium Salt is utilized in various scientific research applications:

    1. Cardiovascular Research: Studying its role in thrombosis and vascular diseases.
    2. Pharmacological Studies: Developing thromboxane receptor antagonists for therapeutic interventions in conditions like hypertension and chronic kidney disease .
    3. Diagnostic Applications: Used as a standard reference in assays measuring platelet function.
    Chemical and Biochemical Fundamentals of Thromboxane A2 Potassium Salt

    Molecular Structure and Physicochemical Properties

    Thromboxane A₂ (TxA₂) is a labile eicosanoid derivative of arachidonic acid, classified as a prostanoid. Its potassium salt form stabilizes the inherently unstable carboxylic acid group through ionic bonding. The core structure comprises a cyclopentane ring bridged by an oxygen atom to an oxane ring, creating a bicyclic oxane-oxetane system unique among eicosanoids. This oxygen-rich architecture underpins TxA₂’s reactivity, particularly the oxetane ring’s susceptibility to nucleophilic attack by water molecules [1] [3].

    Table 1: Key Physicochemical Properties of Thromboxane A₂

    PropertyValue/DescriptionSignificance
    Molecular Formula (Free acid)C₂₀H₃₂O₅Standard formula for unmodified TxA₂
    Molecular Weight (Free acid)352.47 g/molConsistent with eicosanoid class
    Half-life (in aqueous solution)~30 secondsExtreme lability necessitates salt stabilization [1] [3]
    Primary Degradation ProductThromboxane B₂ (TxB₂)Inactive metabolite formed via non-enzymatic hydrolysis
    Key Functional GroupsCarboxylate (ionized in salt form), oxetane ringCarboxylate enables salt formation; oxetane confers biological activity & instability
    Solubility ProfileHydrophilic (potassium salt enhances aqueous solubility)Facilitates in vitro physiological studies [3]

    The potassium salt formation significantly modifies critical properties:

    • Enhanced Solubility: The ionic character dramatically improves water solubility compared to the free acid, enabling experimental use in physiological buffers.
    • Altered Stability: While still highly labile, the potassium salt mitigates intramolecular interactions accelerating hydrolysis, potentially extending the functional half-life in vitro compared to the free acid. Exact half-life data for the potassium salt remains limited but is inferred to be longer based on analog studies [3] [6].
    • Crystalline State: The salt form facilitates isolation as a stable solid, crucial for storage and precise quantification before dissolution for experimental use [3].

    Biochemical Synthesis Pathways: From Arachidonic Acid to Thromboxane A₂

    TxA₂ potassium salt is synthetically derived; endogenous TxA₂ is synthesized and acts locally without persisting as a salt. Its biochemical precursor pathway is conserved across mammalian systems:

    • Mobilization of Arachidonic Acid (AA): Phospholipase A₂ (PLA₂) hydrolyzes membrane phospholipids (e.g., phosphatidylinositol) releasing AA (C₂₀:₄, ω-6), a 20-carbon polyunsaturated fatty acid [1] [4].
    • Cyclooxygenase (COX) Catalysis: AA undergoes a bis-oxygenation reaction catalyzed by COX isoforms (COX-1 or COX-2), forming the unstable cyclic endoperoxide Prostaglandin G₂ (PGG₂). PGG₂ is subsequently reduced to Prostaglandin H₂ (PGH₂) by the peroxidase activity of COX. COX-1 is constitutive in platelets, while COX-2 is inducible in other cells like endothelial cells and macrophages under inflammation [1] [4].
    • Thromboxane Synthase (TXAS) Action: PGH₂ is isomerized specifically to TxA₂ by Thromboxane A Synthase (TXAS), a cytochrome P450 enzyme (CYP5A1) predominantly located in platelet endoplasmic reticulum. This reaction involves rearrangement of the endoperoxide ring to form the characteristic oxetane-oxane structure and simultaneously produces 12(S)-Hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) as a coproduct. TXAS exhibits cell-specific expression, highest in platelets, but also present in macrophages, neutrophils, and vascular cells [1] [4] [8].

    Figure: TxA₂ Biosynthesis Pathway SimplifiedMembrane Phospholipids → (PLA₂) → Arachidonic Acid → (COX-1/COX-2) → PGG₂ → PGH₂ → (TXAS) → TxA₂ + 12-HHT

    Endogenously synthesized TxA₂ acts immediately near its site of production via paracrine/autocrine signaling on nearby thromboxane prostanoid (TP) receptors due to its fleeting existence (< 1 minute). It is non-enzymatically hydrolyzed to the stable, biologically inactive TxB₂. The potassium salt form is therefore exclusively an ex vivo synthetic construct designed to handle the molecule for research [1] [3] [4].

    Stabilization and Salt Formation: Potassium vs. Other Counterions

    The extreme instability of native TxA₂ (t₁/₂ ≈ 30 sec in aqueous media) necessitates chemical modification for experimental use. Two primary strategies exist: synthesis of stable structural analogs (e.g., U46619, I-BOP) and formation of salts like the potassium salt.

    Rationale for Salt Formation:The carboxylic acid group (-COOH) of TxA₂ is a site of ionization. Forming a salt with a cation neutralizes the charge, creates a crystalline solid, and can influence solubility and stability:

    • Potassium (K⁺): Potassium ions are biologically ubiquitous and compatible with physiological systems. The K⁺ salt offers good aqueous solubility crucial for in vitro assays. The ionic bond may slightly stabilize the electron density around the susceptible oxetane ring compared to the protonated acid form, potentially slowing hydrolysis kinetics modestly [3] [6].
    • Sodium (Na⁺): While also forming soluble salts, sodium salts might exhibit slightly different crystallization patterns and potentially different hydration shell effects compared to potassium, possibly influencing degradation rates. Direct comparative stability data between TxA₂-Na and TxA₂-K is scarce.

    Limitations of Salt Stabilization:While salt formation improves handling and solubility, it does not address the core instability mechanism: nucleophilic attack on the oxetane ring by water. Therefore, even the potassium salt remains highly unstable under physiological conditions and requires immediate use after dissolution in cold, slightly alkaline buffers. Its primary advantage over analogs like U46619 is chemical identity – it is TxA₂, not a mimetic [3] [6].

    Detection of Activity: Due to its instability, direct measurement of TxA₂-K activity is challenging. Research often relies on:

    • Bioassay: Measuring its potent effects (platelet aggregation, vasoconstriction) immediately after dissolution.
    • Indirect Measurement: Quantifying stable downstream products like TxB₂ or 11-dehydro-TxB₂ after TxA₂-K hydrolysis [3] [9].

    Comparative Analysis of Thromboxane A₂ Derivatives and Analogues

    Due to TxA₂'s instability, numerous analogs and derivatives have been synthesized for research. TxA₂ potassium salt occupies a unique niche as the actual molecule in a stabilized salt form, contrasting with stable structural analogs.

    Table 2: Comparison of TxA₂ Potassium Salt with Key Stable Analogs

    CompoundChemical NatureStabilityPrimary Research UseKey Pharmacologic Characteristic
    TxA₂ Potassium Salt (TxA₂-K)Ionic salt of native TxA₂Very Low (Minutes)Mechanistic studies requiring the exact native moleculeBiologically identical to endogenous TxA₂
    U46619 (9,11-Dideoxy-9α,11α-methanoepoxy Prostaglandin F₂α)Rigid bicyclic structure mimicking TxA₂HighStandard TP receptor agonist; vascular/platelet studies [7] [10]Full agonist at TP receptors, similar potency to TxA₂
    STA₂ (9,11-Epithio-11,12-methano-TxA₂)Sulfur-containing bridgeHighStudying TP receptor effects in bone, inflammation [6]Potent TP receptor agonist
    I-BOP ([1S-[1α,2β(5Z),3α(1E,3R*),4α]]-7-[3-[3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic Acid)Iodinated high-affinity analogHighRadioligand binding studies (TP receptors) [2] [8]Very high affinity for TP receptors; radiolabeled (¹²⁵I) version available
    SQ 29,548 ([1S-[1α,2α(Z),3α,4α]]-7-[3-[[2-[(Phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic Acid)Specific TP receptor antagonistHighBlocking TP receptor signaling [2] [7]Competitive antagonist; used to define TP-mediated effects

    Key Differentiators of TxA₂ Potassium Salt:

    • Biological Fidelity: It provides the true biological activity profile of endogenous TxA₂, crucial for studies where receptor binding kinetics or subtle signaling differences between TxA₂ and analogs matter. Some species and tissue-dependent differences in TP receptor pharmacology have been reported between TxA₂ and analogs like U46619 [2] [10].
    • Receptor Activation Profile: While U46619 and STA₂ are potent agonists, their binding kinetics (association/dissociation rates) and potential for activating specific intracellular effector pathways downstream of the TP receptor may not be identical to TxA₂-K due to minor structural differences.
    • Limitation: Its rapid hydrolysis remains a major experimental constraint, restricting its use to short-term assays and requiring careful temporal control.

    TP Receptor Isoforms: The biological activity of TxA₂ and its analogs, including the potassium salt, is mediated through G-protein coupled Thromboxane Prostanoid (TP) receptors. Two splice variants exist in humans:

    • TPα: Predominantly expressed in platelets, couples to Gq and G₁₃, mediating platelet shape change, aggregation (via Gq/PLCβ), and granule secretion.
    • TPβ: More widely expressed (vascular smooth muscle, endothelium), also couples to Gq and G₁₃, but exhibits differences in agonist-induced internalization and potentially other signaling modulators compared to TPα [8].The TxA₂ potassium salt activates both isoforms, mimicking endogenous signaling. Its rapid degradation limits its use in studying sustained signaling or internalization dynamics compared to stable analogs.

    Properties

    CAS Number

    98509-73-0

    Product Name

    Thromboxane A2 Potassium Salt

    IUPAC Name

    potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate

    Molecular Formula

    C20H31KO5

    Molecular Weight

    390.561

    InChI

    InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1

    InChI Key

    FLQDUCSUDZWQQM-SFFQMIBFSA-M

    SMILES

    CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+]

    Synonyms

    (5Z,9α,11α,13E,15S)-9,11-epoxy-15-Hydroxythromboxa-5,13-dien-1-oic Acid Monopotassium Salt; TXA2 Potassium Salt; (5Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S)-3-Hydroxy-1-octen-1-yl]-2,6-dioxabicyclo[3.1.1]hept-4-yl]-5-heptenoic Acid Potassium Salt;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.